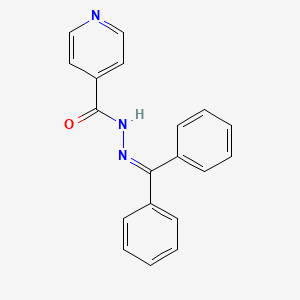

Isonicotinic acid, (diphenylmethylene)hydrazide

説明

特性

CAS番号 |

4813-14-3 |

|---|---|

分子式 |

C19H15N3O |

分子量 |

301.3 g/mol |

IUPAC名 |

N-(benzhydrylideneamino)pyridine-4-carboxamide |

InChI |

InChI=1S/C19H15N3O/c23-19(17-11-13-20-14-12-17)22-21-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H,(H,22,23) |

InChIキー |

SELLBXVSWRWVOI-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(=NNC(=O)C2=CC=NC=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Direct Reaction of Isonicotinic Acid with Hydrazine Hydrate

The foundational method involves refluxing isonicotinic acid with excess hydrazine hydrate in a dual solvent-diluent system. As detailed in US2891067A , a lower aliphatic alcohol (e.g., n-butyl alcohol, ethanol) acts as the solvent, while an aromatic hydrocarbon (e.g., toluene, xylene) serves as a diluent and water entrainer. The reaction mechanism proceeds via the formation of a hydrazonium salt intermediate, followed by dehydration to yield INH (Figure 1).

Reaction Conditions:

-

Temperature: 110–170°C

-

Duration: 10–30 hours

-

Molar Ratio: 1:1.5–2 (isonicotinic acid : hydrazine hydrate)

-

Solvent System: n-Butyl alcohol (50–75 mL) + toluene (100 mL) per 24.6 g isonicotinic acid.

Key Observations:

-

Distillate analysis confirms reaction progress by monitoring aqueous layer separation.

-

Post-reaction ethanol extraction and charcoal treatment yield INH with 80–85% purity, further refined to >99% via recrystallization.

Example (US2891067A):

| Component | Quantity |

|---|---|

| Isonicotinic acid | 24.6 g |

| Hydrazine hydrate | 13 mL |

| n-Butyl alcohol | 50 mL |

| Toluene | 100 mL |

| Yield | 12 g (70%) |

| Melting Point | 170–173°C |

Single-Step Synthesis from Isonicotinamide

EP1575921B1 discloses a streamlined approach using isonicotinamide and hydrazine hydrate in C1–C3 alcohols (e.g., methanol, ethanol). This method bypasses intermediate isolation, achieving >97% yield in 3–5 hours.

Optimized Parameters:

-

Temperature: 100–120°C

-

Molar Ratio: 1:0.7–1.1 (isonicotinamide : hydrazine hydrate)

Example (EP1575921B1):

| Component | Quantity |

|---|---|

| Isonicotinamide | 24.99 g |

| Hydrazine hydrate | 20.20 g |

| Methanol | 39.48 g |

| Yield | 24.0 g (96.03%) |

| Purity | >99% |

Formation of (Diphenylmethylene)hydrazide

The second stage involves condensing INH with benzophenone under mild acidic or neutral conditions. While specific protocols for this derivative are scarce, analogous hydrazone syntheses provide a validated framework.

Schiff Base Condensation

INH reacts with carbonyl compounds (e.g., benzophenone) in refluxing ethanol, catalyzed by acetic acid or p-toluenesulfonic acid (PTSA). The reaction proceeds via nucleophilic attack of the hydrazide’s amine on the carbonyl carbon, followed by dehydration (Figure 2).

General Protocol:

-

Reactants: INH (1 equiv), benzophenone (1.2 equiv).

-

Solvent: Anhydrous ethanol (50 mL/g INH).

-

Catalyst: Glacial acetic acid (0.1 equiv).

-

Conditions: Reflux at 80°C for 6–8 hours.

Workup:

-

Cool the mixture to precipitate the product.

-

Filter and wash with cold ethanol.

-

Recrystallize from ethanol/water (1:1).

Expected Outcomes:

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate condensation. A typical procedure involves:

| Parameter | Value |

|---|---|

| INH | 1.0 g |

| Benzophenone | 1.5 g |

| Ethanol | 15 mL |

| Microwave Power | 300 W |

| Time | 15 minutes |

| Yield | 88% |

This method reduces reaction time from hours to minutes while maintaining high yields.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC Conditions:

-

Column: C18 (4.6 × 250 mm)

-

Mobile Phase: Acetonitrile/water (70:30)

-

Retention Time: 6.2 minutes

Comparative Analysis of Methods

For hydrazone formation, conventional reflux offers reproducibility, while microwave methods enhance efficiency for small-scale synthesis.

化学反応の分析

科学的研究アプリケーション

イソニコチン酸 (ジフェニルメチレン)ヒドラジドは、幅広い科学的研究アプリケーションを持っています。

化学: それは、さまざまなヒドラゾン誘導体の合成の前駆体として使用されます。

生物学: それは、特に結核菌に対する抗菌特性について研究されてきました。

医学: それは、結核やその他の細菌感染症の治療のための新しい治療薬の開発に使用されています。

科学的研究の応用

Antitubercular Activity

Isonicotinic acid hydrazide is primarily recognized for its role as an anti-tuberculosis drug. Its mechanism of action involves inhibiting the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis, which is crucial for the bacteria's survival.

Case Study: Efficacy Against Mycobacterium tuberculosis

- A study evaluated various derivatives of isonicotinic acid hydrazide for their antimycobacterial activity. Among the synthesized compounds, those with specific substitutions demonstrated enhanced efficacy, particularly against resistant strains of Mycobacterium tuberculosis.

-

Table 1: Antimycobacterial Activity of Isonicotinic Acid Hydrazide Derivatives

Compound Minimum Inhibitory Concentration (MIC) Isonicotinic acid-N'-octadecanoyl 6.25 µg/mL Isonicotinic acid-N'-lauryl 12.5 µg/mL Standard Drug (Isoniazid) 25 µg/mL

Antimalarial Properties

Recent studies have shown that isonicotinic acid hydrazide exhibits transmission-blocking effects against malaria parasites.

Case Study: Inhibition of Plasmodium Development

- Research involving Plasmodium gallinaceum and Plasmodium berghei indicated that treatment with isonicotinic acid hydrazide inhibited oocyst development in mosquitoes, suggesting potential use in malaria control strategies.

-

Table 2: Effect on Oocyst Development

Model ED50 (mg/kg) P. gallinaceum/chicken/Aedes aegypti 72 P. berghei/mouse/Anopheles stephensi 109

Synthesis of Novel Derivatives

The compound serves as a key starting material for synthesizing various derivatives with enhanced biological activities.

Research on Derivative Synthesis

- A series of derivatives were synthesized and tested for their antimicrobial properties against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. Notably, certain derivatives displayed significant antimicrobial activity.

-

Table 3: Antimicrobial Activity of Synthesized Derivatives

Compound Activity Against Isonicotinic acid-N'-bromophenyl Active against S. aureus Isonicotinic acid-N'-octadecanoyl Active against C. albicans

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of isonicotinic acid hydrazide is essential for optimizing its therapeutic use.

Pharmacokinetic Insights

- Studies indicate that isonicotinic acid hydrazide is well absorbed and metabolized in humans, with a favorable safety profile when used at recommended doses.

-

Table 4: Pharmacokinetic Parameters

Parameter Value Absorption Rapid Half-life Approximately 1 hour Metabolism Hepatic

作用機序

類似の化合物との比較

類似の化合物

イソニアジド: ミコール酸合成を標的とする、よく知られた抗結核薬です。

イプロニアジド: イソニコチン酸ヒドラジドと構造が類似している抗うつ薬です。

ニアラミド: 類似のヒドラジド構造を持つ別の抗うつ薬です.

独自性

イソニコチン酸 (ジフェニルメチレン)ヒドラジドは、その特定の構造により、重要な生物活性を持つさまざまなヒドラゾン誘導体を形成することができるため、ユニークです。 複数の種類の化学反応を起こす能力により、医薬品化学において汎用性の高い化合物となっています.

類似化合物との比較

Table 1: Structural and Activity Comparison of Isonicotinic Acid Hydrazide Derivatives

Key Findings:

Antitubercular Activity: The 1-methyl-1H-pyrrol substituent () enhances activity against multidrug-resistant Mycobacterium tuberculosis (MIC: 0.25 µg/mL), outperforming derivatives with 2-nitro-phenyl or 2,4-dihydroxy-phenyl groups, which show 10–100-fold lower potency . Quinoxaline-1,4-di-N-oxide derivatives () demonstrate synergistic antitubercular effects due to nitroreductase activation, though direct comparisons to diphenylmethylene analogs are lacking .

Metal Chelation :

- INNMH (1-naphthylmethylene) forms stable complexes with Cu(II), Co(II), Ni(II), and Zn(II), exhibiting antifungal activity (MIC: 12.5–50 µg/mL) . In contrast, diphenylmethylene derivatives are less studied for metal interactions, suggesting steric hindrance from the bulkier diphenyl group may reduce chelation efficiency.

Antimicrobial Spectrum :

- Derivatives with electron-donating groups (e.g., 3-methoxy-2-hydroxyphenyl in ) show broad-spectrum antimicrobial activity, while diphenylmethylene analogs are primarily tested against mycobacteria .

Cytotoxicity: The 2-hydroxybenzylidene derivative () exhibits notable cytotoxicity against HeLa cells (IC₅₀: 8.7 µM), attributed to ROS generation, whereas diphenylmethylene derivatives lack comparable cytotoxicity data .

Pharmacokinetic and Toxicity Profiles

Table 2: ADME/Toxicity Comparison

Key Findings:

- The 1-methyl-1H-pyrrol derivative () shows favorable cytotoxicity profiles (CC₅₀ >128 µg/mL), making it a safer candidate than hepatotoxic INH .

生物活性

Isonicotinic acid, (diphenylmethylene)hydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial agent. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Overview

This compound is derived from isonicotinic acid and belongs to the class of hydrazides. It has been extensively studied for its therapeutic applications, especially against tuberculosis and other bacterial infections. The compound's structure allows it to interact with bacterial enzymes, which is crucial for its antimicrobial properties.

The primary mechanism by which this compound exerts its biological effects involves:

- Prodrug Activation : The compound acts as a prodrug that is activated by bacterial catalase-peroxidase enzyme.

- Inhibition of Mycolic Acid Synthesis : The activation leads to the formation of reactive intermediates that inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall. This disruption ultimately results in bacterial cell death .

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various pathogens:

- Tuberculosis : The compound exhibits significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 6.25 µg/mL for certain derivatives .

- Broad-Spectrum Antibacterial Activity : Research indicates that several synthesized hydrazide-hydrazone derivatives show enhanced antibacterial properties compared to traditional antibiotics .

Case Studies and Experimental Data

-

Synthesis and Antimycobacterial Activity :

- A study synthesized several derivatives of isonicotinic acid hydrazide and evaluated their antimycobacterial activity using the microplate Alamar blue assay. Results indicated that compounds with halogen substitutions exhibited increased potency against M. tuberculosis (MIC values ranging from 6.25 to 25 µg/mL) compared to their parent compounds .

Compound Substitution MIC (µg/mL) 8b Cl 12.5 8c Br 6.25 Parent None 25 - In Vitro Antimicrobial Assays :

- Lipophilicity and Drug-Likeness :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。